3-Fluoro-5-(pyrimidin-5-yl)aniline
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Overview
Description
3-Fluoro-5-(pyrimidin-5-yl)aniline is a heterocyclic aromatic amine that features a fluorine atom and a pyrimidine ring attached to an aniline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction of a fluorinated pyridine derivative with an aniline derivative under controlled conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the pyrimidine ring .
Industrial Production Methods
Industrial production of 3-Fluoro-5-(pyrimidin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyrimidin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Fluoro-5-(pyrimidin-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell growth and proliferation . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(pyrimidin-5-yl)aniline: Similar structure but with different positional isomerism.
1-(3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea: A more complex derivative with additional functional groups.
Uniqueness
3-Fluoro-5-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H8FN3 |
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Molecular Weight |
189.19 g/mol |
IUPAC Name |
3-fluoro-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8FN3/c11-9-1-7(2-10(12)3-9)8-4-13-6-14-5-8/h1-6H,12H2 |
InChI Key |
XTCOKLGJBFWSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C2=CN=CN=C2 |
Origin of Product |
United States |
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